molecular formula C15H23N3O B2723658 N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide CAS No. 2060986-18-5

N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide

Cat. No. B2723658
M. Wt: 261.369
InChI Key: BVEHNSFDYOSFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide” is a complex organic compound. Compounds with similar structures have been used in the pharmaceutical industry and in drug design .


Synthesis Analysis

While specific synthesis methods for “N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide” were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular structure of “N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide” would likely involve a piperidine ring, an amine group, and a phenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide” would depend on its specific molecular structure. Unfortunately, specific information on this compound was not found .

Scientific Research Applications

Parkinson's Disease Research

Research on Parkinson's disease has identified compounds structurally related to N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide. A notable study detailed the development of parkinsonism in individuals using illicit drugs, identifying compounds like MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) that can selectively damage cells in the substantia nigra, mirroring the effects seen in Parkinson's disease (Langston et al., 1983). This research underlines the importance of structural considerations in drug design to avoid neurotoxic outcomes.

HIV-1 Protease Inhibitor Metabolism

In the context of HIV treatment, the metabolism of L-735,524, a potent HIV-1 protease inhibitor, was studied, highlighting the compound's metabolic pathways in humans. The major pathways included glucuronidation, pyridine N-oxidation, and hydroxylation among others, emphasizing the complexity of drug metabolism and the necessity of understanding these processes for effective therapeutic development (Balani et al., 1995).

Schizophrenia Treatment Exploration

Exploratory research into schizophrenia treatment utilized compounds like CX516, targeting AMPA receptors to potentially improve cognitive functions and psychosis symptoms. Although the study did not observe dramatic effects, it highlights the ongoing search for novel therapeutic targets and the role of structural chemistry in drug efficacy (Marenco et al., 2002).

Safety And Hazards

The safety and hazards associated with “N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide” would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Piperidine derivatives are an active area of research, particularly in the pharmaceutical industry. Future research may explore new synthesis methods, potential uses, and safety profiles of these compounds .

properties

IUPAC Name

N-(5-amino-2-piperidin-1-ylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-6-15(19)17-13-11-12(16)7-8-14(13)18-9-4-3-5-10-18/h7-8,11H,2-6,9-10,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEHNSFDYOSFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)N)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.